2-Methoxyquinoline-4-carbonitrile
Overview
Description
2-Methoxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder that is stored at room temperature .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Quinoline Derivatives in Corrosion Inhibition
Studies have focused on the role of quinoline derivatives, including compounds like 2-Methoxyquinoline-4-carbonitrile, in inhibiting corrosion of metals like iron. Computational methods have been employed to understand their adsorption behaviors and corrosion inhibition efficiencies, indicating that these compounds can form protective layers on metal surfaces, thus mitigating corrosion. This is critical for industries that rely on the longevity and integrity of metal structures and components (Erdoğan et al., 2017), (Singh et al., 2016), (Verma et al., 2015).
Antimicrobial and Antifungal Properties
Antimicrobial Activity of Quinoline Derivatives
Research has also highlighted the antimicrobial and antifungal properties of various quinoline derivatives. These compounds have shown promising activities against a range of bacteria and fungi, marking their potential in developing new antimicrobial agents. This opens pathways for the development of new drugs and treatments in the fight against drug-resistant strains of bacteria and fungi (Hagrs et al., 2015), (Rbaa et al., 2019).
Inhibition of Tyrosine Kinase Activity
Tyrosine Kinase Inhibitors for Cancer Treatment
Some quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, pivotal in the signaling pathways of many types of cancer. These findings highlight the potential of these compounds in developing targeted cancer therapies, with some derivatives already advancing to clinical trials (Wissner et al., 2003), (Berger et al., 2005).
Safety and Hazards
The safety information for 2-Methoxyquinoline-4-carbonitrile indicates that it is potentially harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and rinsing mouth if swallowed .
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Quinoline derivatives are known to have a wide range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-methoxyquinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZANBBKOOLJQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718597 | |
Record name | 2-Methoxyquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855165-19-4 | |
Record name | 2-Methoxyquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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